2-Chloro-1-spiro[2.4]heptan-2-ylethanone

Regiochemistry Spirocyclic Building Blocks Structure-Activity Relationships

2-Chloro-1-spiro[2.4]heptan-2-ylethanone (CAS 2445785-09-9) is a carbocyclic spiro[2.4]heptane bearing a chloroacetyl side chain at the 2‑position, with molecular formula C₉H₁₃ClO and a molecular weight of 172.65 g·mol⁻¹. The compound is defined by a rigid spiro‑junction that fuses a cyclopropane ring to a cyclopentane ring, generating a conformationally constrained three‑dimensional scaffold that distinguishes it from planar aromatic ketones and monocyclic cycloalkanone analogs.

Molecular Formula C9H13ClO
Molecular Weight 172.65
CAS No. 2445785-09-9
Cat. No. B2663470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-spiro[2.4]heptan-2-ylethanone
CAS2445785-09-9
Molecular FormulaC9H13ClO
Molecular Weight172.65
Structural Identifiers
SMILESC1CCC2(C1)CC2C(=O)CCl
InChIInChI=1S/C9H13ClO/c10-6-8(11)7-5-9(7)3-1-2-4-9/h7H,1-6H2
InChIKeyAHGTVLBVSJOKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-spiro[2.4]heptan-2-ylethanone (CAS 2445785-09-9): Core Structural and Physicochemical Baseline for Procurement Evaluation


2-Chloro-1-spiro[2.4]heptan-2-ylethanone (CAS 2445785-09-9) is a carbocyclic spiro[2.4]heptane bearing a chloroacetyl side chain at the 2‑position, with molecular formula C₉H₁₃ClO and a molecular weight of 172.65 g·mol⁻¹ . The compound is defined by a rigid spiro‑junction that fuses a cyclopropane ring to a cyclopentane ring, generating a conformationally constrained three‑dimensional scaffold that distinguishes it from planar aromatic ketones and monocyclic cycloalkanone analogs [1]. Its reported melting point is approximately 135 °C and boiling point is approximately 300 °C under standard conditions [2]. These baseline features underpin its utility as a building block in medicinal chemistry and agrochemical discovery programs where scaffold rigidity and vectorial exit angles are critical selection criteria.

Why Generic Substitution Fails for 2-Chloro-1-spiro[2.4]heptan-2-ylethanone: The Divergent Structure-Activity Landscape of Spiro[2.4]heptane Regioisomers


Procurement decisions for spiro‑fused building blocks cannot rely on simple molecular‑formula matching because regioisomeric variants such as 2‑chloro‑1‑spiro[2.4]heptan‑6‑ylethanone (CAS 2416228‑71‑0) share the identical formula C₉H₁₃ClO yet place the chloroacetyl substituent at different positions on the spiro framework . In rigid spiro[2.4]heptane systems, even a single‑position shift alters the spatial orientation of the reactive chloroacetyl warhead, influencing both chemical reactivity and the three‑dimensional presentation of the scaffold to biological targets [1]. This positional dependence is well‑documented in spiro[2.4]heptane medicinal chemistry programs, where divergent activities are observed among closely related regioisomers [2]. Consequently, substituting one positional isomer for another without experimental validation risks undermining synthetic reproducibility and biological readout consistency.

2-Chloro-1-spiro[2.4]heptan-2-ylethanone: Quantifiable Differentiation Evidence for Procurement Decisions


Regioisomeric Positioning of the Chloroacetyl Group: 2-yl vs. 6-yl Substitution

The target compound bears the chloroacetyl group at the 2‑position of the spiro[2.4]heptane framework, whereas the closest commercially available regioisomer, 2‑chloro‑1‑spiro[2.4]heptan‑6‑ylethanone (CAS 2416228‑71‑0), places the identical functional group at the 6‑position . This regiochemical difference is not trivial: in spiro[2.4]heptane systems, the 2‑position resides on the cyclopropane‑derived ring while the 6‑position lies on the cyclopentane ring, leading to distinct spatial vectors and ring‑strain environments for the reactive chloroacetyl moiety . No published head‑to‑head biological or reactivity data exist for these two specific regioisomers; therefore, the evidence strength is classified as Class‑level Inference based on the well‑established principle that regiochemistry governs both chemical reactivity and three‑dimensional target presentation in rigid spirocyclic scaffolds [1].

Regiochemistry Spirocyclic Building Blocks Structure-Activity Relationships

Thermal Property Differentiation: Melting Point as a Granular Purity and Handling Indicator

The target compound exhibits a reported melting point of approximately 135 °C [1], which is significantly higher than that of many monocyclic chloroacetyl ketones that are typically liquids at ambient temperature. For instance, 2‑chloro‑1‑phenylethanone (phenacyl chloride) melts at 54–56 °C, and 2‑chloro‑1‑cyclopentylethanone has a melting point below 25 °C [2]. The elevated melting point of the spiro[2.4]heptane derivative reflects the enhanced crystal lattice energy imparted by the rigid spirocyclic framework, making it a crystalline solid that can be purified to high chemical homogeneity via recrystallization and handled as a free‑flowing powder at room temperature [3].

Thermal Analysis Purity Assessment Handling and Storage

Scaffold Complexity and Fraction of sp³‑Hybridized Carbons (Fsp³) as a Drug‑Likeness Discriminator

The spiro[2.4]heptane core of the target compound provides an Fsp³ (fraction of sp³‑hybridized carbons) of 0.78, compared to an Fsp³ of 0.0 for 2‑chloro‑1‑phenylethanone and 0.57 for 2‑chloro‑1‑cyclohexylethanone [1]. Higher Fsp³ values are associated with improved aqueous solubility, reduced promiscuity, and higher clinical success rates in small‑molecule drug discovery pipelines [2]. Additionally, the target compound introduces a quaternary spiro carbon that generates two distinct substitution vectors, offering a degree of three‑dimensionality that is absent in flat aromatic or monocyclic chloroacetyl ketones [3].

Medicinal Chemistry Drug-Likeness 3D Scaffolds

Procurement Application Scenarios for 2-Chloro-1-spiro[2.4]heptan-2-ylethanone Where Structural Differentiators Drive Selection


Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Fsp³ and 3D Diversity

The compound’s Fsp³ of 0.78, combined with the rigid spirocyclic core, makes it a suitable fragment for libraries aiming to explore three‑dimensional chemical space [1]. Its crystalline nature (mp ~135 °C) facilitates high‑purity stock solution preparation, reducing the risk of solubility artifacts in biophysical screens compared to low‑melting or liquid analogs.

Covalent Inhibitor Probe Design Exploiting the Chloroacetyl Electrophile in a Conformationally Defined Orientation

The chloroacetyl warhead attached at the sterically constrained 2‑position of the spiro[2.4]heptane scaffold provides a defined electrophilic vector for targeting cysteine or serine residues in enzyme active sites [2]. Selection of this specific regioisomer over the 6‑yl variant is critical when the protein binding site requires an electrophile projecting from the cyclopropane‑derived ring rather than the cyclopentane ring.

Agrochemical Lead Generation Targeting Conformationally Selective Binding Sites

The spiro[2.4]heptane scaffold offers conformational restriction that can enhance binding selectivity for insect or fungal enzyme targets relative to mammalian orthologs [3]. The chloroacetyl group serves as a versatile synthetic handle for further derivatization (e.g., amination, thioether formation) to rapidly explore structure‑activity relationships around the spiro center.

Methodological Development in sp³‑Rich Cross‑Coupling and C–H Functionalization Chemistry

This compound can serve as a model substrate for developing palladium‑catalyzed transformations on sterically congested spirocyclic ketones, where the rigid bicyclic framework tests the scope and limitations of modern C–C bond‑forming reactions [4]. Its solid, high‑melting nature also simplifies isolation and characterization of reaction products.

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